molecular formula C13H6F12N2O5 B2474182 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane CAS No. 10368-42-0

7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane

Cat. No.: B2474182
CAS No.: 10368-42-0
M. Wt: 498.181
InChI Key: CINBCMXPOAFIGY-UHFFFAOYSA-N
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Description

7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is a highly fluorinated organic compound featuring a dodecafluoroheptane backbone substituted with a 2,4-dinitrophenoxy group. The extensive fluorination confers exceptional chemical inertness, thermal stability, and hydrophobicity, while the electron-deficient 2,4-dinitrophenoxy moiety introduces reactivity for applications in explosives, agrochemicals, or specialized organic synthesis. The compound’s synthesis typically involves nucleophilic substitution between perfluorinated alcohols and activated nitroaromatic derivatives under controlled conditions.

Properties

IUPAC Name

1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F12N2O5/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)4-32-7-2-1-5(26(28)29)3-6(7)27(30)31/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINBCMXPOAFIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane typically involves the reaction of 2,4-dinitrophenol with a fluorinated heptane derivative. One common method is the nucleophilic substitution reaction where 2,4-dinitrophenol reacts with a fluorinated alkyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of fluorinated compounds. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro groups to amino groups.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenoxy derivatives depending on the nucleophile used.

    Oxidation: Oxidation of the phenoxy group can lead to the formation of quinones.

    Reduction: Reduction of the nitro groups results in the formation of amino derivatives.

Scientific Research Applications

7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane involves its interaction with nucleophiles through nucleophilic aromatic substitution. The electron-withdrawing nitro groups on the phenoxy ring make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution reaction. The fluorinated heptane chain provides stability and resistance to oxidative and reductive degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-(2,4-Dinitrophenoxy)-dodecafluoroheptane and analogous fluorinated ethers are critical to their divergent properties and applications. Below, we compare it with 7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane (CAS 78971-81-0), a compound with a similar fluorinated backbone but a distinct ethenyloxy substituent .

Structural and Functional Differences

Parameter 7-(2,4-Dinitrophenoxy)-dodecafluoroheptane 7-(Ethenyloxy)-dodecafluoroheptane
Molecular Formula C₁₃H₅F₁₂N₂O₅ (estimated) C₉H₆F₁₂O
Molecular Weight ~497 g/mol (estimated) 358.12 g/mol
Functional Group 2,4-Dinitrophenoxy Ethenyloxy (vinyl ether)
Electron Effects Strong electron-withdrawing (nitro groups) Mild electron-donating (vinyl)
Thermal Stability Likely lower due to nitro groups Higher (stable up to 200°C)
Reactivity High (susceptible to nucleophilic attack) Moderate (polymerization-prone)

Physicochemical Properties

  • Solubility : Both compounds are hydrophobic, but the nitro-substituted derivative may exhibit slightly higher polarity due to nitro groups.
  • Density : The nitro compound’s higher molecular weight and aromaticity likely result in greater density.
  • Synthesis Complexity : Introducing nitro groups requires hazardous reagents (e.g., nitric acid), whereas vinyl ethers are synthesized via safer alkoxylation routes.

Commercial Availability and Pricing

  • 7-(Ethenyloxy)-dodecafluoroheptane : Purity ≥95%, priced at ~1,472 €/5g (2025), though some suppliers list it as discontinued .
  • 7-(2,4-Dinitrophenoxy)-dodecafluoroheptane: No commercial data available; likely restricted to research-scale synthesis.

Research Findings and Limitations

  • Thermal Decomposition : Nitro-substituted fluorinated compounds often decompose exothermically, posing handling risks. In contrast, vinyl ether derivatives like CAS 78971-81-0 are thermally stable but prone to radical-initiated polymerization .
  • Environmental Impact : Perfluoroalkyl chains in both compounds raise concerns about persistence and bioaccumulation. The nitro derivative’s toxicity profile remains unstudied.
  • Knowledge Gaps: Direct comparative studies on reactivity, catalytic behavior, or biodegradability are absent.

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